1-Acetylpyrazolo[3,4-c]pyridine
Overview
Description
1-Acetylpyrazolo[3,4-c]pyridine is a chemical compound with the CAS Number: 52090-67-2 . It has a molecular weight of 161.16 and its IUPAC name is 1-acetyl-1H-pyrazolo[3,4-c]pyridine .
Molecular Structure Analysis
The InChI code for 1-Acetylpyrazolo[3,4-c]pyridine is 1S/C8H7N3O/c1-6(12)11-8-5-9-3-2-7(8)4-10-11/h2-5H,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 1-Acetylpyrazolo[3,4-c]pyridine were not found in the retrieved papers, pyrazolo[3,4-b]pyridines, a related class of compounds, have been studied for their reactivity .Physical And Chemical Properties Analysis
1-Acetylpyrazolo[3,4-c]pyridine has a molecular weight of 161.16 . More specific physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
Pyrazolo[3,4-b]pyridines present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
properties
IUPAC Name |
1-pyrazolo[3,4-c]pyridin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)11-8-5-9-3-2-7(8)4-10-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACHLCXBKJVESW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=CN=C2)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665893 | |
Record name | 1-(1H-Pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetylpyrazolo[3,4-c]pyridine | |
CAS RN |
52090-67-2 | |
Record name | 1-(1H-Pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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